molecular formula C19H28N4O2 B11834945 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)-

1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B11834945
M. Wt: 344.5 g/mol
InChI Key: LVHQWYKNOLAXDQ-CQSZACIVSA-N
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Description

1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound that belongs to the class of azepines and benzimidazoles. This compound is characterized by its unique structure, which includes a hexahydro-azepine ring fused with a benzimidazole moiety. The presence of the 1,1-dimethylethyl ester group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, including the formation of the azepine ring and the benzimidazole moiety. One common synthetic route involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- lies in its specific structural features and the presence of the 1,1-dimethylethyl ester group

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-amino-7-methylbenzimidazol-1-yl)azepane-1-carboxylate

InChI

InChI=1S/C19H28N4O2/c1-13-8-7-10-15-16(13)23(17(20)21-15)14-9-5-6-11-22(12-14)18(24)25-19(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H2,20,21)/t14-/m1/s1

InChI Key

LVHQWYKNOLAXDQ-CQSZACIVSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)OC(C)(C)C)N

Origin of Product

United States

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